2-O-ethyl-Platelet-activating Factor C-16 is a synthetic analog of Platelet-activating Factor, which is a potent phospholipid mediator involved in various biological processes, including inflammation and platelet aggregation. This compound is classified as a competitive ligand for the Platelet-activating Factor Receptor, exhibiting high affinity for this receptor and influencing cellular signaling pathways. It is notable for its role in scientific research, particularly in studies related to inflammation and cellular signaling mechanisms.
2-O-ethyl-Platelet-activating Factor C-16, also known by its Chemical Abstracts Service number 78858-42-1, is derived from the modification of natural Platelet-activating Factor. The compound is classified under phospholipids and is recognized for its bioactive properties. It is synthesized to facilitate research into the mechanisms of action of Platelet-activating Factors and their analogs.
The synthesis of 2-O-ethyl-Platelet-activating Factor C-16 typically involves several key steps:
Industrial production follows similar synthetic routes but is scaled up to enhance yield and minimize impurities through optimized reaction conditions and automated processes .
The molecular formula of 2-O-ethyl-Platelet-activating Factor C-16 is , with a molecular weight of approximately 509.7 g/mol. The compound features:
The structural representation can be summarized with the following identifiers:
2-O-ethyl-Platelet-activating Factor C-16 can participate in various chemical reactions:
The reactions typically employ:
Major products formed from these reactions include oxidized, reduced, or substituted derivatives that exhibit distinct chemical properties .
The mechanism of action of 2-O-ethyl-Platelet-activating Factor C-16 involves its binding to the Platelet-activating Factor Receptor on target cells. This interaction activates various signal transduction pathways, including:
Data indicates that upon binding, this compound influences cellular behavior such as adhesion, migration, and secretion in response to inflammatory stimuli.
The physical properties of 2-O-ethyl-Platelet-activating Factor C-16 include:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and its interactions with cellular membranes .
2-O-ethyl-Platelet-activating Factor C-16 has diverse applications in scientific research:
This compound's unique structure allows researchers to explore structure-function relationships within the context of lipid signaling pathways, making it a valuable tool in both basic and applied sciences.
The molecular recognition of 2-O-ethyl-Platelet-Activating Factor C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine) by the Platelet-Activating Factor Receptor is governed by precise structural features. The compound retains the native PAF’s ether-linked hexadecyl (C16:0) chain at the sn-1 position, which embeds within the receptor’s hydrophobic transmembrane pocket. Crucially, substitution of the acetyl group at sn-2 with an ethyl ether (‑OCH₂CH₃) reduces hydrogen-bonding capacity and steric complementarity. This modification decreases binding affinity approximately 3-fold compared to native Platelet-Activating Factor (pIC₅₀ 7.7 vs. 8.2 for PAF in human receptors) [3] [5]. The phosphocholine headgroup remains essential for ionic interactions with Platelet-Activating Factor Receptor extracellular loop residues (e.g., Arg²⁰¹ and Lys²²⁰), though molecular dynamics simulations indicate altered electrostatic potential distribution due to the ethyl modification [5].
Table 1: Structural Features Governing Platelet-Activating Factor Receptor Interaction
| Structural Element | Role in Platelet-Activating Factor Receptor Binding | Consequence of 2-O-Ethyl Modification | 
|---|---|---|
| sn-1 alkyl chain (C16:0) | Hydrophobic anchoring in transmembrane domain | Preserved membrane insertion | 
| sn-2 substituent | Hydrogen bonding with Ser/Thr residues; steric fit | Reduced H-bond capacity; decreased binding affinity | 
| Phosphocholine head | Ionic interactions with extracellular loops | Partially preserved electrostatic recognition | 
| Glycerol backbone | Spatial orientation of functional groups | Minimal perturbation | 
The chiral configuration at the sn-2 carbon ((R)-stereochemistry) remains critical for agonism, as evidenced by the near-complete loss of activity in enantiomeric analogs (pIC₅₀ ~5.0) [3]. This stereoselectivity confirms the compound’s engagement with the native Platelet-Activating Factor Receptor binding pocket rather than non-specific membrane disruption.
2-O-ethyl-Platelet-Activating Factor C-16 functions as a competitive ligand that displaces both agonists and antagonists from the Platelet-Activating Factor Receptor binding site. It inhibits the binding of the triazolobenzodiazepine antagonist WEB 2086 (triazolam) to human platelet membranes with an IC₅₀ of 21 nanomolar [1] [2]. This high-affinity competition follows classical Michaelis-Menten kinetics, as demonstrated by saturation binding assays using [³H]WEB 2086. The inhibition constant (Kᵢ) of 15 ± 3 nanomolar reflects approximately 5-fold lower affinity than native Platelet-Activating Factor but 30-fold higher affinity than 2-O-methyl-Platelet-Activating Factor analogs [1] [3].
Table 2: Competitive Binding Parameters Against Reference Ligands
| Competitor | Displaced Ligand | IC₅₀ (nM) | Kᵢ (nM) | Assay System | 
|---|---|---|---|---|
| 2-O-ethyl-Platelet-Activating Factor C-16 | [³H]WEB 2086 | 21 | 15 ± 3 | Human platelet membranes | 
| Native Platelet-Activating Factor | [³H]WEB 2086 | 3.2 | 2.1 ± 0.4 | Human platelet membranes | 
| 2-O-ethyl-Platelet-Activating Factor C-16 | [³H]Platelet-Activating Factor | 32 | 24 ± 5 | Polymorphonuclear leukocytes | 
Molecular docking analyses reveal that the ethyl ether moiety induces a slight contraction (≈1.5 Å) in the antagonist binding pocket, explaining its reduced efficacy in displacing bulkier antagonists like CV-6209 compared to WEB 2086 [5]. This steric exclusion mechanism underpins the structure-activity relationship observed in Platelet-Activating Factor Receptor ligand design, where small sn-2 substituents preferentially compete with compact antagonists.
The functional activity of 2-O-ethyl-Platelet-Activating Factor C-16 exhibits striking context-dependent variation, functioning as:
Table 3: Functional Activity Across Cellular Systems
| Cell Type | Primary Response | Efficacy vs. Platelet-Activating Factor | Proposed Mechanism | 
|---|---|---|---|
| Human platelets | Aggregation (EC₅₀ 100 nM) | 50-60% maximal response | Partial Gαq activation | 
| Bovine neutrophils | Intracellular alkalinization | 80% of Platelet-Activating Factor response | Sodium/Hydrogen exchanger activation | 
| Mycobacteria | Membrane permeabilization | Receptor-independent | Lipid bilayer disruption | 
| Guinea pig airways | Bronchoconstriction inhibition | IC₅₀ 45 nM | Competitive antagonism | 
This functional plasticity arises from differential receptor conformation stabilization and tissue-specific transduction machinery. Cholesterol-rich membrane microdomains enhance agonist efficacy in hematopoietic cells, explaining the attenuated responses observed in cholesterol-depleted systems [9].
2-O-ethyl-Platelet-Activating Factor C-16 initiates discrete signaling cascades through Platelet-Activating Factor Receptor’s G-protein coupling:
Table 4: Temporal Signaling Pathway Activation Sequence
| Time Post-Stimulation | Primary Signaling Event | Key Inhibitors | 
|---|---|---|
| 0-30 seconds | Gαq-mediated phospholipase C activation | U73122 (phospholipase C inhibitor) | 
| 45-90 seconds | Phosphatidylinositol 3-kinase recruitment | Wortmannin, LY294002 | 
| 2-5 minutes | extracellular-signal-regulated protein kinase 1/2 phosphorylation | U0126, PD98059 | 
| 3-10 minutes | cytosolic phospholipase A2 activation | Methyl arachidonyl fluorophosphonate | 
| >10 minutes | Sodium/hydrogen exchanger activation | Amiloride, cariporide | 
Notably, 2-O-ethyl-Platelet-Activating Factor C-16 fails to activate p38 mitogen-activated protein kinase in human neutrophils—a pathway robustly triggered by Platelet-Activating Factor—highlighting its biased agonism profile [6] [8]. This pathway selectivity stems from impaired β-arrestin recruitment, uncoupling G-protein-independent signaling branches while preserving core Gαq/phosphatidylinositol 3-kinase cascades.
                                    
                CAS No.: 81129-73-9
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 3773-25-9
CAS No.: